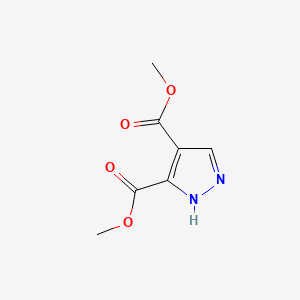

dimethyl 1H-pyrazole-4,5-dicarboxylate

Description

Dimethyl 1H-pyrazole-4,5-dicarboxylate is a chemical compound that has been extensively studied for its unique chemical structure and properties. It has been involved in various chemical reactions and analyses, contributing to the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives has been explored through various chemical reactions. For example, stereoselective ring opening of related compounds with hydrazine hydrate has been reported to yield significant products with high yields, highlighting the chemical versatility and reactivity of this compound class (Turk et al., 2002).

Molecular Structure Analysis

Studies on the molecular conformation and hydrogen bonding of dimethyl 1H-pyrazole-4,5-dicarboxylate derivatives have provided insights into their complex hydrogen-bonded framework structures. These analyses contribute to understanding the molecular basis of their chemical reactivity and properties (Asma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of dimethyl 1H-pyrazole-4,5-dicarboxylate includes its involvement in cycloaddition reactions, ring-opening reactions, and its utility in synthesizing novel compounds with potential applications in various fields, indicating its significant role in organic synthesis (Kolla et al., 2021).

Physical Properties Analysis

The physical properties, including the crystal structure of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives, have been extensively studied. These studies reveal the intricate details of their molecular geometry, contributing to a deeper understanding of their structural characteristics and how these relate to their physical and chemical behavior (Jie Xiao & Hong Zhao, 2009).

Scientific Research Applications

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- A synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .

-

Coordination Chemistry

-

Organometallic Chemistry

-

Cancer Research

-

Anti-Inflammatory Research

-

Alkaloids and Vitamins

- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

- 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name |

dimethyl 1H-pyrazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPCNHQXWVYNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296268 | |

| Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1H-pyrazole-4,5-dicarboxylate | |

CAS RN |

33090-46-9 | |

| Record name | 33090-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl 1H-pyrazole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)